molecular formula C10H16O3 B3052159 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 38996-32-6

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B3052159
CAS No.: 38996-32-6
M. Wt: 184.23 g/mol
InChI Key: QGMANNYLVWXDNX-UHFFFAOYSA-N
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Description

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by the presence of a pentyn-1-ol group and a tetrahydro-2H-pyran-2-yloxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 3-pentyn-1-ol with tetrahydro-2H-pyran-2-ol under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the tetrahydropyranyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The presence of the alkyne group allows it to participate in click chemistry reactions, which are widely used in bioconjugation and drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyn-1-ol
  • 4-Pentyn-1-ol
  • 5-Hexyn-1-ol
  • 3-Octyn-1-ol
  • 3-Pentyn-2-ol

Uniqueness

3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of both the pentyn-1-ol and tetrahydro-2H-pyran-2-yloxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

5-(oxan-2-yloxy)pent-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10-11H,2-3,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMANNYLVWXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446021
Record name 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38996-32-6
Record name 3-Pentyn-1-ol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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